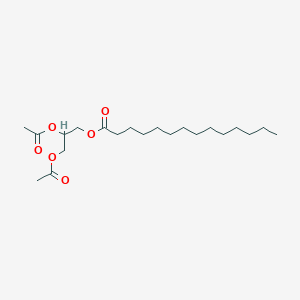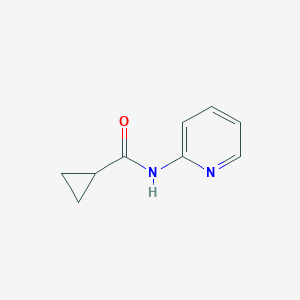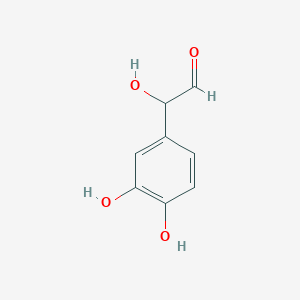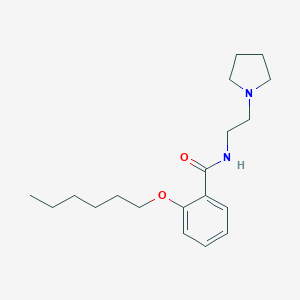
Benzamide, 2-hexyloxy-N-(2-(pyrrolidinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 2-hexyloxy-N-(2-(pyrrolidinyl)ethyl)- is a chemical compound that has been widely used in scientific research applications. This compound belongs to the benzamide class of molecules and has been shown to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Benzamide, 2-hexyloxy-N-(2-(pyrrolidinyl)ethyl)- has been used in a variety of scientific research applications. One area of research that has utilized this compound is in the study of dopamine receptors. It has been shown to act as a potent antagonist of the dopamine D2 receptor, which is involved in a number of physiological processes.
Mécanisme D'action
The mechanism of action of benzamide, 2-hexyloxy-N-(2-(pyrrolidinyl)ethyl)- is not fully understood. However, it has been shown to bind to the dopamine D2 receptor with high affinity, resulting in the inhibition of dopamine signaling.
Effets Biochimiques Et Physiologiques
Benzamide, 2-hexyloxy-N-(2-(pyrrolidinyl)ethyl)- has been shown to exhibit a range of biochemical and physiological effects. In addition to its role as a dopamine D2 receptor antagonist, it has also been shown to affect other neurotransmitter systems, including the serotonin and norepinephrine systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzamide, 2-hexyloxy-N-(2-(pyrrolidinyl)ethyl)- in lab experiments is its high affinity for the dopamine D2 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research involving benzamide, 2-hexyloxy-N-(2-(pyrrolidinyl)ethyl)-. One area of interest is in the development of new compounds that exhibit similar activity but with improved solubility and other pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various disease states.
Méthodes De Synthèse
Benzamide, 2-hexyloxy-N-(2-(pyrrolidinyl)ethyl)- can be synthesized using a variety of methods. One common method involves the reaction of 2-hexyloxyethylamine with pyrrolidine, followed by the addition of benzoyl chloride. This reaction results in the formation of the desired compound.
Propriétés
Numéro CAS |
10261-52-6 |
|---|---|
Nom du produit |
Benzamide, 2-hexyloxy-N-(2-(pyrrolidinyl)ethyl)- |
Formule moléculaire |
C19H30N2O2 |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
2-hexoxy-N-(2-pyrrolidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C19H30N2O2/c1-2-3-4-9-16-23-18-11-6-5-10-17(18)19(22)20-12-15-21-13-7-8-14-21/h5-6,10-11H,2-4,7-9,12-16H2,1H3,(H,20,22) |
Clé InChI |
FWSRHDNFXUPQOI-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
SMILES canonique |
CCCCCCOC1=CC=CC=C1C(=O)NCCN2CCCC2 |
Autres numéros CAS |
10261-52-6 |
Synonymes |
o-(Hexyloxy)-N-[2-(1-pyrrolidinyl)ethyl]benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



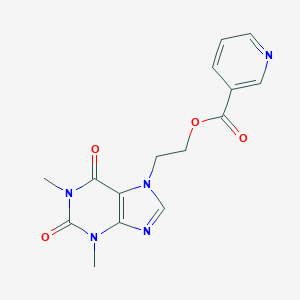

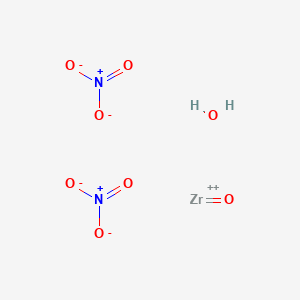
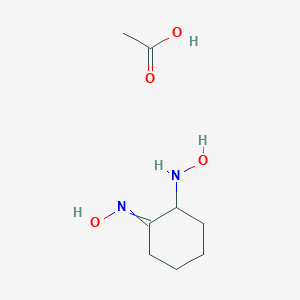
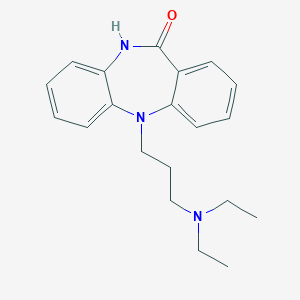
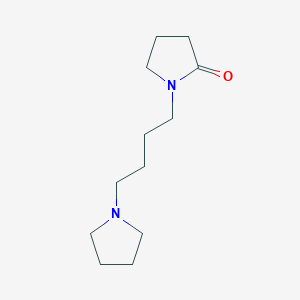
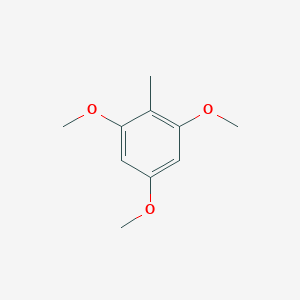

![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)
![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)
